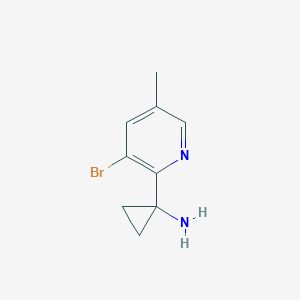

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-6-4-7(10)8(12-5-6)9(11)2-3-9/h4-5H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGALJEIVPZBVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2(CC2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Bromination of Aminopyridines

- Starting Material: 2-amino-3-methylpyridine or 4-methyl-3-aminopyridine derivatives are common precursors.

- Bromination Conditions: Bromine is added dropwise to a cooled solution (0–2 °C) of the aminopyridine in an inert solvent such as dichloromethane to control regioselectivity and avoid over-bromination.

- pH Control: After bromination, the reaction mixture is basified to pH 9 using sodium hydroxide to neutralize acids and facilitate product isolation.

- Yield: This method typically achieves high yields (~95–102%) of the brominated aminopyridine intermediates.

Reduction of Nitro-Substituted Pyridines

Industrially Viable Method for 5-Bromo-2-methylpyridine

- A method involving condensation of 5-nitryl-2-chloropyridine with diethyl malonate salts, followed by decarboxylation, hydrogenation, and bromination steps has been reported.

- This method features mild reaction conditions, good catalytic efficiency, and high overall yields, making it suitable for scale-up.

Purification and Characterization

- After synthesis, purification is typically achieved by flash chromatography on silica gel with solvent gradients such as ethyl acetate/hexanes.

- Crude products are often purified by mass-directed reverse-phase chromatography using acetonitrile/water mixtures containing 0.1% trifluoroacetic acid.

- Characterization includes NMR spectroscopy, mass spectrometry (LRMS, HRMS), and thin-layer chromatography monitoring to confirm product identity and purity.

Summary Table of Key Preparation Steps

Research Findings and Industrial Considerations

- The bromination of aminopyridines is highly efficient and scalable, with mild conditions that minimize by-products and facilitate purification.

- Hydrogenation steps using Pd/C catalysts are well-established and provide high yields of aminopyridines essential for subsequent functionalization.

- The choice between nucleophilic substitution and Pd-catalyzed amination for installing the cyclopropanamine group depends on substrate reactivity, desired yield, and available equipment.

- Industrial processes favor methods with simple post-treatment, mild conditions, and high overall yields, such as those described in patent CN101560183B for bromopyridine intermediates.

- The use of modern chromatographic techniques ensures the isolation of high-purity final products suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as 1,4-dioxane and water . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on Pyridine/Pyrimidine Rings

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine (CAS 1266129-51-4)

- Key Differences : Replaces the 3-bromo and 5-methyl groups in the target compound with 5-bromo and 3-fluoro substituents.

- The absence of a methyl group reduces steric bulk, which may improve solubility but decrease hydrophobic interactions .

- Molecular Formula : C₈H₈BrFN₂; Molar Mass : 229.07 g/mol.

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Hydrochloride (CAS 2055841-13-7)

- Key Differences : Substitutes pyridine with pyrimidine (two nitrogen atoms at positions 1 and 3) and retains bromine at position 5.

- The hydrochloride salt form (C₇H₉BrClN₃; 250.52 g/mol) offers higher aqueous solubility compared to the free base .

Cyclopropane Modifications and Heterocycle Replacements

1-(Trifluoromethyl)cyclopropan-1-amine HCl (CAS 35501-83-8)

- Key Differences : Lacks an aromatic ring; the cyclopropane is directly substituted with a trifluoromethyl group.

- Impact : The trifluoromethyl group significantly increases lipophilicity (logP) and metabolic stability, making this compound a candidate for CNS-targeting drugs. Predicted pKa (~8.36) suggests moderate basicity, comparable to the target compound’s amine .

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (CAS 918399-80-1)

- Key Differences : Bromine is at position 6 on the pyridine ring, and the cyclopropane is attached to position 2.

- Impact : Altered substitution pattern may influence binding orientation in chiral environments. Predicted density (1.585 g/cm³) indicates a compact structure, while the molar mass (213.07 g/mol) is lower than the target compound’s (229.10 g/mol) .

Functional Group Additions

cis-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid (AS95641)

- Key Differences : Replaces the amine with a carboxylic acid and adds a trifluoromethyl group.

- This modification shifts the compound’s application from amine-based inhibitors to enzyme substrates or carboxylate-binding targets .

Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Substituent Positioning: Bromine at position 3 (target) vs. 5 (pyrimidine analog) alters electronic distribution, affecting binding in kinase inhibitors.

- Salt Forms : Hydrochloride salts (e.g., AS56394-cis) improve bioavailability but may limit blood-brain barrier penetration compared to free bases .

- Heterocycle Swap : Pyrimidine analogs () show higher polarity, which could be advantageous in aqueous environments but detrimental to membrane permeability.

Biological Activity

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. It features a cyclopropane ring attached to a pyridine ring that is substituted with a bromine atom and a methyl group. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H11BrN2 |

| InChI Key | MGALJEIVPZBVHA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the Suzuki cross-coupling reaction, using 5-bromo-2-methylpyridin-3-amine as a starting material. This method is favored for its efficiency in forming carbon-carbon bonds under mild conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This interaction may lead to various pharmacological effects, including:

- Inhibition of Kinases : The compound has been studied for its potential inhibitory effects on kinases, which are crucial in numerous signaling pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Inhibitory Activity : Research indicates that derivatives similar to this compound exhibit significant inhibition against various kinases, including GSK-3β and IKKβ. For instance, compounds with similar structures have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent biological activity .

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity in neuronal cell lines (HT-22) have demonstrated that certain derivatives do not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

- Pharmacokinetic Properties : The pharmacokinetic properties of related compounds have been evaluated, revealing challenges such as low oral bioavailability and high clearance rates, which are critical for drug development .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| 2-Amino-3-bromo-5-methylpyridine | 150 | Moderate potency against GSK-3β |

| 3-Bromo-5-methoxypyridine | 200 | Lower selectivity |

| 1-(3-Bromo-pyridinyl)cyclopropanamine | <50 | High potency but poor solubility |

This table illustrates the varying potencies and selectivities of related compounds, emphasizing the potential advantages of the cyclopropane structure in enhancing biological activity.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

Case Study 1: PDE10A Inhibition

In a study focusing on PDE10A inhibitors, modifications to the cyclopropane structure significantly improved ligand binding efficiency and selectivity. The findings suggest that similar structural motifs could enhance the efficacy of drugs targeting neuropsychiatric disorders .

Case Study 2: GSK-3β Inhibition

Another study evaluated a series of cyclopropane derivatives for their inhibitory effects on GSK-3β, revealing that specific substitutions could lead to improved potency and reduced cytotoxicity in neuronal models .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with brominated pyridine precursors. For example:

Bromination : Introduce bromine at the 3-position of 5-methylpyridine using brominating agents (e.g., NBS or Br₂ with catalysts) .

Cyclopropane Formation : React the brominated pyridine with cyclopropanamine derivatives under reductive amination or nucleophilic substitution conditions. Sodium methanol or lithium aluminum hydride (LiAlH₄) may be used to stabilize intermediates .

Purification : Column chromatography or recrystallization in ethanol to isolate the product.

Q. Critical Factors :

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring geometry and bromine/methyl group positions. Compare peaks with PubChem data for similar cyclopropylamines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₁₁BrN₂: 227.01 g/mol) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 150°C under inert gas) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

Methodological Answer :

- Solubility : Test in DMSO (high solubility) vs. hexane (low solubility). Adjust solvent polarity for reactions (e.g., use THF for organometallic coupling).

- Stability : Store under inert gas (Ar/N₂) at -20°C to prevent bromine displacement or cyclopropane ring opening. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when scaling to gram-scale production?

Methodological Answer : Use a 2³ factorial design to evaluate three factors: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). For example:

Q. Example Design Table :

| Run | X₁ (°C) | X₂ (mol%) | X₃ (hrs) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 5 | 4 | 42 |

| 2 | 100 | 15 | 12 | 68 |

Q. What computational methods are effective in predicting reactivity conflicts between the bromine substituent and cyclopropane ring?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (∼65 kcal/mol) vs. cyclopropane ring strain (∼27 kcal/mol). Identify potential cleavage pathways under thermal stress .

- Molecular Dynamics (MD) : Simulate solvent effects on bromine’s electrophilicity in polar aprotic solvents (e.g., DMF) .

- Validation : Cross-check computational results with experimental kinetic studies (e.g., Arrhenius plots for decomposition) .

Q. How can researchers resolve contradictions between experimental and computational data on reaction pathways?

Methodological Answer :

- Case Study : If DFT predicts bromine displacement via SN2, but experiments show elimination (cyclopropene formation), re-evaluate transition states with solvent continuum models (e.g., SMD in Gaussian).

- Experimental Triangulation : Use isotopic labeling (-cyclopropane) to track bond cleavage pathways via MS/MS .

Q. What strategies enhance regioselectivity in derivatizing this compound for medicinal chemistry applications?

Methodological Answer :

Q. Example Derivative :

| Derivative | Reaction Conditions | Application |

|---|---|---|

| 1-(3-Aryl-5-methylpyridin-2-yl)cyclopropan-1-amine | Pd-catalyzed coupling | Kinase inhibitor scaffolds |

Q. How does reactor design impact the safety and efficiency of large-scale reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.